6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide
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Overview
Description
6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a hydroxypyrrolidine moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypyrrolidine moiety can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypyrrolidine group may yield pyrrolidone derivatives, while reduction of the oxazole ring may produce saturated oxazolidine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly in the search for new therapeutic agents.
Medicine
The compound’s potential medicinal properties could be explored in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, especially in areas such as oncology and neurology.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties could also make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide
- **6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide
Uniqueness
The uniqueness of 6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide lies in its specific combination of functional groups and stereochemistry. This gives it distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various fields.
Properties
IUPAC Name |
6-[(3S)-3-hydroxypyrrolidin-1-yl]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-3-13-8-15(24-20-13)10-19-17(23)12-4-5-16(18-9-12)21-7-6-14(22)11-21/h4-5,8-9,14,22H,2-3,6-7,10-11H2,1H3,(H,19,23)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMUGYXGPYSUEP-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N3CC[C@@H](C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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